molecular formula C40H76O4 B056379 Diisostearyl fumarate CAS No. 113431-53-1

Diisostearyl fumarate

Cat. No. B056379
CAS RN: 113431-53-1
M. Wt: 621 g/mol
InChI Key: UNZOESWLBMZBEY-JEIPZWNWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diisostearyl fumarate (DISF) is a synthetic compound that belongs to the class of fumarates. It is used in various industries, including personal care, cosmetics, and pharmaceuticals. DISF has gained immense popularity due to its unique properties, including excellent solubility, stability, and biocompatibility. It has been extensively studied for its potential applications in drug delivery systems, skin care products, and other biomedical applications.

Mechanism of Action

The mechanism of action of Diisostearyl fumarate is not fully understood, but it is believed to involve the formation of stable complexes with other molecules. Diisostearyl fumarate has been shown to form complexes with various drugs, enhancing their solubility and bioavailability. It has also been shown to form complexes with proteins and other biomolecules, affecting their structure and function.
Biochemical and Physiological Effects:
Diisostearyl fumarate has been shown to have excellent biocompatibility and low toxicity. It is not known to cause any adverse effects on human health, making it a safe compound for various applications. Diisostearyl fumarate has been shown to have moisturizing and skin conditioning effects, improving the texture and appearance of the skin. It has also been shown to have anti-inflammatory properties, reducing inflammation and redness in the skin.

Advantages and Limitations for Lab Experiments

Diisostearyl fumarate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has excellent solubility and can be used as a carrier for poorly soluble drugs. Diisostearyl fumarate is also biocompatible and safe for use in various applications. However, Diisostearyl fumarate has some limitations, including its limited water solubility and the potential for complex formation with other molecules, which can affect the results of experiments.

Future Directions

There are several future directions for research on Diisostearyl fumarate. One area of research is the development of new drug delivery systems using Diisostearyl fumarate as a carrier. Another area of research is the development of new skin care products using Diisostearyl fumarate as an emollient and skin conditioning agent. Diisostearyl fumarate could also be studied for its potential applications in tissue engineering and other biomedical applications. Further research is needed to fully understand the mechanism of action of Diisostearyl fumarate and its potential applications in various fields.

Synthesis Methods

The synthesis of Diisostearyl fumarate involves the reaction between fumaric acid and isostearyl alcohol in the presence of a catalyst. The reaction proceeds under mild conditions and produces a white crystalline solid. The purity of the product can be enhanced by recrystallization and other purification techniques. The synthesis of Diisostearyl fumarate is relatively simple and cost-effective, making it an attractive compound for various applications.

Scientific Research Applications

Diisostearyl fumarate has been extensively studied for its potential applications in various scientific research fields. In drug delivery systems, Diisostearyl fumarate has been used as a carrier for poorly soluble drugs, enhancing their solubility and bioavailability. In skin care products, Diisostearyl fumarate has been used as an emollient and skin conditioning agent, improving the texture and appearance of the skin. Diisostearyl fumarate has also been studied for its potential applications in tissue engineering, where it has been used as a scaffold material for cell growth and tissue regeneration.

properties

CAS RN

113431-53-1

Product Name

Diisostearyl fumarate

Molecular Formula

C40H76O4

Molecular Weight

621 g/mol

IUPAC Name

bis(16-methylheptadecyl) (E)-but-2-enedioate

InChI

InChI=1S/C40H76O4/c1-37(2)31-27-23-19-15-11-7-5-9-13-17-21-25-29-35-43-39(41)33-34-40(42)44-36-30-26-22-18-14-10-6-8-12-16-20-24-28-32-38(3)4/h33-34,37-38H,5-32,35-36H2,1-4H3/b34-33+

InChI Key

UNZOESWLBMZBEY-JEIPZWNWSA-N

Isomeric SMILES

CC(C)CCCCCCCCCCCCCCCOC(=O)/C=C/C(=O)OCCCCCCCCCCCCCCCC(C)C

SMILES

CC(C)CCCCCCCCCCCCCCCOC(=O)C=CC(=O)OCCCCCCCCCCCCCCCC(C)C

Canonical SMILES

CC(C)CCCCCCCCCCCCCCCOC(=O)C=CC(=O)OCCCCCCCCCCCCCCCC(C)C

Other CAS RN

113431-53-1

Origin of Product

United States

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